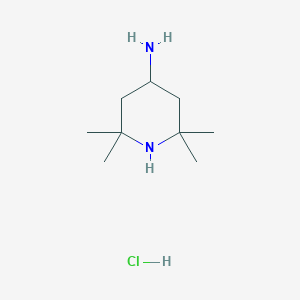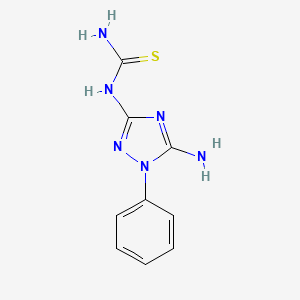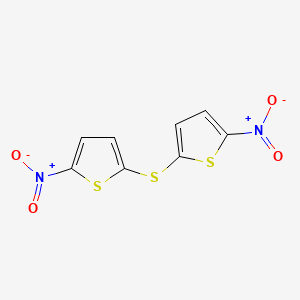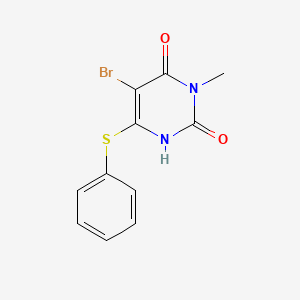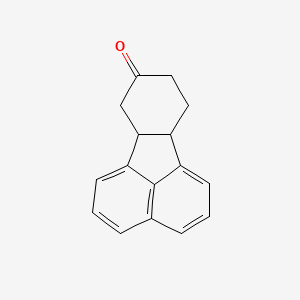
7,9,10,10a-tetrahydro-6bH-fluoranthen-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,9,10,10a-tetrahydro-6bH-fluoranthen-8-one: is an organic compound with a complex polycyclic structure It belongs to the class of fluoranthenes, which are polycyclic aromatic hydrocarbons (PAHs)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7,9,10,10a-tetrahydro-6bH-fluoranthen-8-one typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor, such as a substituted naphthalene derivative, under acidic or basic conditions.
Hydrogenation: The cyclized product is then subjected to hydrogenation to reduce specific double bonds and achieve the desired tetrahydro structure.
Oxidation: The final step involves the oxidation of the intermediate compound to introduce the ketone functional group at the 8-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
7,9,10,10a-tetrahydro-6bH-fluoranthen-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxygenated derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, altering its structure and properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoranthenequinones, while reduction can produce fully hydrogenated fluoranthenes.
Applications De Recherche Scientifique
7,9,10,10a-tetrahydro-6bH-fluoranthen-8-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 7,9,10,10a-tetrahydro-6bH-fluoranthen-8-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s polycyclic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoranthene: A parent compound with a similar polycyclic structure but lacking the tetrahydro and ketone functionalities.
Pyrene: Another PAH with a similar aromatic framework but different substitution patterns.
Anthracene: A simpler PAH with three fused benzene rings, used as a reference compound in various studies.
Uniqueness
7,9,10,10a-tetrahydro-6bH-fluoranthen-8-one is unique due to its specific tetrahydro structure and the presence of a ketone functional group. These features impart distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
79870-17-0 |
|---|---|
Formule moléculaire |
C16H14O |
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
7,9,10,10a-tetrahydro-6bH-fluoranthen-8-one |
InChI |
InChI=1S/C16H14O/c17-11-7-8-12-13-5-1-3-10-4-2-6-14(16(10)13)15(12)9-11/h1-6,12,15H,7-9H2 |
Clé InChI |
GAKHRVZODRGSLT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)CC2C1C3=CC=CC4=C3C2=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


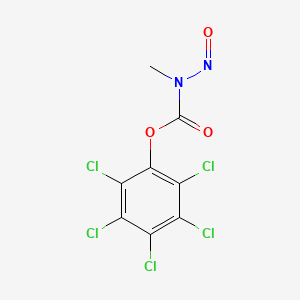
![Methyl 4-[1-(phenylsulfanyl)ethyl]benzoate](/img/structure/B14427568.png)

![N-[3-(3-Ethylpentan-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B14427584.png)
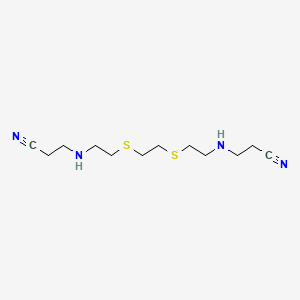
![Ethyl 3-[bromobis(4-chlorophenyl)stannyl]propanoate](/img/structure/B14427586.png)
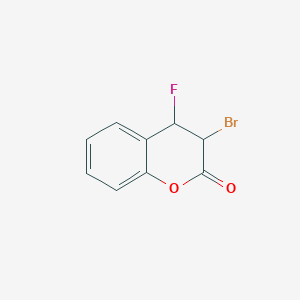
![Trimethyl[(penta-1,3-dien-2-yl)oxy]silane](/img/structure/B14427594.png)
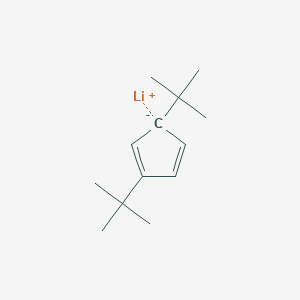
![1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14427602.png)
